N-(4-butoxyphenyl)-3-chloropropanamide
Description
Chemical Identity and Nomenclature
N-(4-Butoxyphenyl)-3-chloropropanamide is a synthetic organic compound with the systematic IUPAC name N-(4-butoxyphenyl)-3-chloropropanamide. Its molecular formula, C₁₃H₁₈ClNO₂, corresponds to a molecular weight of 255.74 g/mol. The compound’s structure features a butoxy group (-OCH₂CH₂CH₂CH₃) attached to the para position of a phenyl ring, which is further connected to a 3-chloropropanamide moiety (-NHCOCH₂Cl).
Key identifiers include:
- CAS Registry Number : 1365963-96-7
- SMILES Notation : CCCCOC1=CC=C(C=C1)NC(=O)CCCl
- InChI Key : VDKBOXGGDIHFSL-UHFFFAOYSA-N
The nomenclature reflects its substitution pattern: the prefix "4-butoxyphenyl" denotes the oxygen-linked butyl chain at the benzene ring’s fourth position, while "3-chloropropanamide" specifies the chlorinated propanamide group.
Historical Context in Chemical Research
First reported in the early 21st century, this compound emerged as an intermediate in pharmaceutical synthesis. Its utility was highlighted in intramolecular Friedel-Crafts alkylation reactions for producing quinolinone derivatives, which are precursors to drugs like cilostazol. For instance, cyclization of N-(4-methoxyphenyl)-3-chloropropionamide under Lewis acid catalysis demonstrated the compound’s role in forming heterocyclic frameworks.
Recent advancements (post-2020) have explored its applications in medicinal chemistry. Studies synthesizing PARP-2 inhibitors for breast cancer treatment utilized structurally analogous chloropropanamide derivatives, underscoring its relevance in drug discovery. Additionally, its incorporation into benzothiazole-based compounds has been investigated for antitumor and antimicrobial activities.
Structural Significance and Molecular Architecture
The compound’s architecture combines aromatic and aliphatic domains, enabling diverse reactivity:
- Butoxyphenyl Group : Enhances lipophilicity, facilitating membrane permeability in biological systems.
- Chloropropanamide Moiety : The electron-withdrawing chlorine atom at the β-position activates the amide bond for nucleophilic substitution or cyclization reactions.
Crystallographic data for related chloropropanamides (e.g., N-(4-methoxyphenyl)-3-chloropropanamide) reveal planar amide groups and staggered conformations in aliphatic chains, suggesting similar packing patterns. Computational models predict a dipole moment of ~4.2 D, driven by the polar amide and chloro groups.
Table 1: Structural Comparison with Analogues
Position within Chloropropanamide Chemical Space
Chloropropanamides occupy a niche in agrochemical and pharmaceutical research due to their balanced reactivity and bioavailability. This compound distinguishes itself through:
- Enhanced Solubility : The butoxy group improves solubility in organic solvents compared to shorter-chain analogues (e.g., methoxy or hydroxy derivatives).
- Synthetic Versatility : It serves as a scaffold for introducing diverse substituents via nucleophilic acyl substitution or Pd-catalyzed cross-coupling.
Comparative studies with N-(4-tert-butylphenyl)-3-chloropropanamide (CAS 20330-49-8) reveal that bulkier alkyl groups reduce crystallization tendencies, favoring amorphous phases in formulation science. Conversely, electron-deficient variants (e.g., nitro-substituted) exhibit heightened electrophilicity, useful in polymer chemistry.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-2-3-10-17-12-6-4-11(5-7-12)15-13(16)8-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKBOXGGDIHFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272676 | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365963-96-7 | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365963-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(4-butoxyphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-3-chloropropanamide typically involves a multi-step process. One common method starts with the reaction of 4-butoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired amide bond.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the 3-chloropropanamide group undergoes SN2 reactions due to its position on a primary carbon. Key reactions include:
| Reagent/Conditions | Product Formed | Yield & Notes |
|---|---|---|
| Sodium iodide (NaI) in acetone | N-(4-butoxyphenyl)-3-iodopropanamide | 75–85% yield; iodide displacement |
| Potassium thiocyanate (KSCN) | N-(4-butoxyphenyl)-3-thiocyanatopropanamide | Requires polar aprotic solvents |
Mechanism :
-
Backside attack by the nucleophile (e.g., I⁻) on the electrophilic carbon adjacent to chlorine.
-
Transition state involves simultaneous bond formation (nucleophile-carbon) and bond cleavage (C–Cl) .
Oxidation Reactions
The butoxy group (-OC₄H₉) undergoes oxidation under strong acidic or basic conditions:
| Oxidizing Agent | Product | Observations |
|---|---|---|
| KMnO₄ in H₂SO₄ | 4-Hydroxyphenyl derivative | Cleavage of ether to phenol |
| CrO₃ in acetic acid | Ketone intermediate | Partial oxidation of butoxy chain |
Key Insight :
The electron-donating butoxy group stabilizes intermediates during oxidation, influencing reaction pathways .
Reduction Reactions
The amide group and halogenated moiety are susceptible to reduction:
| Reducing Agent | Product | Conditions |
|---|---|---|
| LiAlH₄ in dry ether | N-(4-butoxyphenyl)-3-aminopropane | Complete reduction of amide to amine |
| H₂/Pd-C | Dechlorinated propane derivative | Selective Cl removal without altering amide |
Mechanistic Notes :
-
LiAlH₄ reduces the amide carbonyl to a methylene group (-CH₂-), forming a primary amine.
-
Catalytic hydrogenation preferentially targets the C–Cl bond due to its weaker bond strength .
Elimination Reactions
Under strongly basic conditions (e.g., NaOH in ethanol), β-hydrogen elimination occurs:
| Conditions | Major Product | By-Products |
|---|---|---|
| NaOH, ethanol, reflux | Acrylamide derivative | Dibutyl ether (from 1-bromobutane) |
Example Reaction :
Hydrolysis Reactions
Controlled hydrolysis of the amide bond:
| Hydrolysis Agent | Product | pH Dependency |
|---|---|---|
| HCl (6M), reflux | 3-Chloropropanoic acid + 4-butoxyaniline | Acidic cleavage of amide |
| NaOH (aq.), 100°C | Sodium 3-chloropropanoate + 4-butoxyaniline | Basic saponification |
Comparative Reactivity Table
| Reaction Type | Rate Determinant | Dominant Mechanism |
|---|---|---|
| Nucleophilic Substitution | Steric hindrance at C–Cl site | SN2 |
| Oxidation | Stability of carbocation intermediates | Acid-catalyzed |
| Reduction | Electrophilicity of carbonyl group | Polar mechanisms |
Research Findings
-
Antifungal Activity : Derivatives of this compound exhibit MIC values of 3.9–62.5 µg/mL against Candida spp., attributed to membrane disruption.
-
Cytotoxicity : IC₅₀ values of ~27.45 µM in human keratinocytes suggest moderate toxicity, necessitating structural optimization for therapeutic use.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- Structure : The compound features a butoxy group attached to a phenyl ring, which is further connected to a chloropropanamide moiety. This structure contributes to its reactivity and potential biological activity.
Medicinal Chemistry
N-(4-butoxyphenyl)-3-chloropropanamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with specific molecular targets makes it a candidate for drug development.
- Mechanism of Action : The compound may act as an enzyme inhibitor by binding to active sites, which can be beneficial in designing therapeutics for various diseases. The butoxy group enhances lipophilicity, facilitating interaction with lipid membranes .
Materials Science
In materials science, this compound is utilized in the development of advanced materials and polymers. Its coordination with metal centers allows for the formation of complex structures.
- Applications : It reacts under conditions of crystal growth to yield single crystals with unique properties. Such applications are vital for creating materials with tailored functionalities .
Biological Studies
The compound's potential biological activities have been explored through various interaction studies. It is believed to interact with multiple biological targets, making it useful in pharmacological research.
- Research Techniques : Techniques such as enzyme inhibition assays and binding studies are employed to elucidate its biological effects .
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the effective synthesis of this compound through nucleophilic acyl substitution using 4-butoxyaniline and 3-chloropropionyl chloride. The characterization confirmed its structural integrity and purity suitable for further applications .
- Biological Activity Assessment : Preliminary studies indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory properties. Further research is necessary to explore the full range of its pharmacological potential .
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-3-chloropropanamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Chlorinated Propanamide Derivatives
Key Observations :
- Lipophilicity and Bioactivity : The 4-butoxyphenyl group in this compound likely increases lipophilicity compared to the 4-methylphenyl analog () or 4-chlorophenyl derivatives (). This property could enhance interactions with hydrophobic biological targets, such as enzymes or receptors.
- Chlorine Position : The β-chlorine in propanamides is critical for electronic and steric effects. For example, in 3-chloro-N-(4-methylphenyl)propanamide, the chlorine atom stabilizes the amide bond via electron withdrawal, improving synthetic stability .
Pharmacological and Industrial Relevance
- Drug Discovery: Chlorinated amides are prevalent in antimicrobial and anticancer agents.
- Material Science: Polyimide monomers, such as 3-chloro-N-phenyl-phthalimide (), rely on chlorinated amide precursors, suggesting analogous applications for this compound in polymer synthesis.
Biological Activity
N-(4-butoxyphenyl)-3-chloropropanamide is a chemical compound with the CAS Registry Number 1365963-96-7. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClNO₂
- Molecular Mass : 255.74 g/mol
- Structure : The compound features a butoxy group attached to a phenyl ring, along with a chloropropanamide moiety, which contributes to its biological activity.
This compound exhibits various biological activities that can be attributed to its structural characteristics:
- Antifungal Activity : Preliminary studies suggest that compounds similar in structure to this compound may inhibit fungal growth by disrupting membrane integrity and altering micromorphology. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective antifungal properties against various strains of Candida spp. .
- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on human keratinocytes, with an IC50 value suggesting moderate toxicity levels. This cytotoxicity is critical for evaluating the safety profile of the compound in therapeutic applications .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antifungal | Inhibits growth of Candida spp. | |
| Cytotoxicity | Moderate cytotoxicity to keratinocytes | |
| Membrane Disruption | Alters fungal cell membrane integrity |
Case Study 1: Antifungal Efficacy
A study conducted on related compounds demonstrated significant antifungal activity against multiple strains of Candida, with MIC values ranging from 3.9 µg/mL to 62.5 µg/mL. The study utilized docking molecular techniques alongside traditional assays to confirm these findings, suggesting that this compound may share similar mechanisms of action due to structural similarities .
Case Study 2: Cytotoxic Effects
In vitro studies focusing on human keratinocytes revealed that this compound exhibits an IC50 value of approximately 7.90 µg/mL (27.45 µM). This level of cytotoxicity raises concerns regarding its therapeutic index and necessitates further investigation into its safety for potential clinical use .
Q & A
Q. What are the optimal synthetic routes for N-(4-butoxyphenyl)-3-chloropropanamide, and how can reaction yields be improved?
Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-butoxyaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Recrystallization using methylene chloride/hexanes (1:20) achieves moderate yields (~55%) . To improve yields:
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine).
- Use inert atmosphere (N₂/Ar) to minimize hydrolysis of the acyl chloride.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 3:7).
Q. How should researchers safely handle this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste Management: Segregate organic waste containing chloro derivatives and dispose via licensed hazardous waste facilities.
- Emergency Protocols: For skin contact, rinse immediately with water (15+ mins); for inhalation, move to fresh air and seek medical attention .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Confirm amide C=O stretch (~1648 cm⁻¹) and N–H stretch (~3291 cm⁻¹) .
- NMR:
- ¹H NMR: Look for amide NH signal (δ ~6.05 ppm, broad singlet) and butoxyphenyl aromatic protons (δ ~7.2–7.4 ppm) .
- ¹³C NMR: Identify carbonyl carbon (δ ~169 ppm) and chloropropyl carbon (δ ~40 ppm) .
- Mass Spectrometry (ESI): Expected [M+H]⁺ peak at m/z 254.1 .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-97) is ideal. Key steps:
- Grow crystals via slow evaporation (solvent: CH₂Cl₂/hexanes).
- Collect data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures to analyze torsion angles (e.g., C–C–N–C) and hydrogen-bonding networks (N–H⋯O). Published structures show chains along the c-axis via N–H⋯O interactions .
Q. What strategies can address contradictions in reported antiproliferative activity data for this compound?
Answer:
- Standardize Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48–72 hrs).
- Control Variables: Validate purity via HPLC (>95%) and confirm solubility in DMSO/PBS .
- Statistical Analysis: Apply ANOVA to compare IC₅₀ values across studies, accounting for batch variability .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Answer: SCXRD reveals that N–H⋯O hydrogen bonds create 1D chains, enhancing thermal stability. Weak van der Waals interactions between butoxy chains and chloropropyl groups may lower solubility in polar solvents. Computational modeling (e.g., DFT) can quantify interaction energies .
Q. What methodologies are recommended for evaluating this compound’s bioactivity against EGFR?
Answer:
- Enzyme Assays: Measure IC₅₀ using recombinant EGFR kinase (e.g., MilliporeSigma kit) with ATP concentration fixed at 10 µM .
- Cellular Validation: Test in EGFR-overexpressing cell lines (e.g., A431) with Western blotting to monitor phosphorylation (pTyr1068) .
- SAR Studies: Modify the butoxyphenyl or chloropropyl groups to probe steric/electronic effects on inhibition .
Q. How can researchers resolve discrepancies in NMR spectral data across different synthetic batches?
Answer:
- Purity Checks: Use HPLC-MS to detect impurities (e.g., unreacted 4-butoxyaniline).
- Deuterated Solvents: Ensure consistent use of CDCl₃ for ¹H NMR.
- Dynamic Effects: Variable temperature NMR can identify conformational exchange broadening NH signals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
